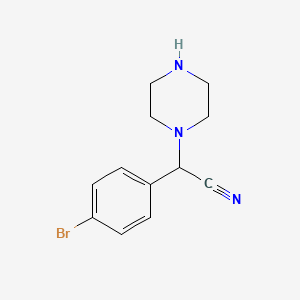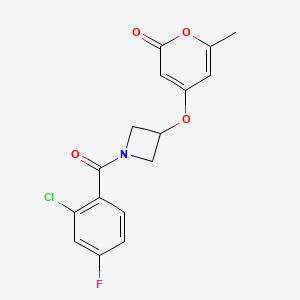![molecular formula C14H11F3N2O2 B2840673 N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide CAS No. 2415584-33-5](/img/structure/B2840673.png)
N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide, also known as DF-MPJC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DF-MPJC belongs to the class of pyridine carboxamides and has been shown to exhibit potent anti-inflammatory and analgesic properties.
Mechanism of Action
N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide exerts its pharmacological effects through the inhibition of the pro-inflammatory cytokines, interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also inhibits the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses. N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide has also been shown to modulate the activity of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the transmission of pain signals.
Biochemical and Physiological Effects:
N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as IL-1β and TNF-α, in animal models of inflammation. N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide has been shown to reduce pain behaviors in various animal models of neuropathic pain. It has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for its molecular targets. It also exhibits good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide has some limitations for lab experiments, including its high cost and limited availability. It also has limited solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide has several potential future directions for research. It has been suggested that N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide may have potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide may also have potential applications in the treatment of chronic pain conditions, such as fibromyalgia and chronic back pain. In addition, N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide may have potential applications in the treatment of mood disorders, such as depression and anxiety. Further research is needed to explore these potential therapeutic applications of N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide.
Synthesis Methods
N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide can be synthesized using a multi-step synthetic process. The first step involves the preparation of 3-(difluoromethoxy)aniline, which is then reacted with 3-fluoro-5-methylpyridine-2-carboxylic acid to produce N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide. The synthesis process involves several purification steps, including column chromatography, recrystallization, and HPLC. The purity of the final product can be determined using NMR spectroscopy, mass spectrometry, and elemental analysis.
Scientific Research Applications
N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of inflammatory and neuropathic pain. It has been shown to exhibit potent analgesic and anti-inflammatory effects in preclinical studies. N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide has been studied for its potential use in the treatment of cancer, as it has been shown to exhibit anti-tumor activity in various cancer cell lines.
properties
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-8-5-11(15)12(18-7-8)13(20)19-9-3-2-4-10(6-9)21-14(16)17/h2-7,14H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPQDKFCCHMMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)NC2=CC(=CC=C2)OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-(benzyloxy)phenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2840593.png)
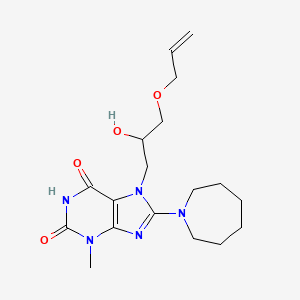
![N-[(4-bromophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2840595.png)
![Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2840596.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2840599.png)
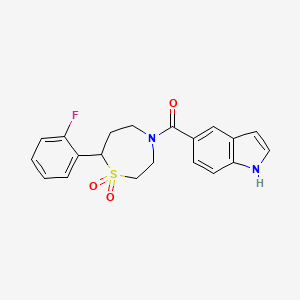
![2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2840601.png)

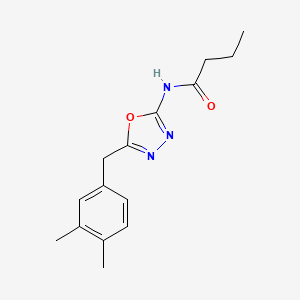
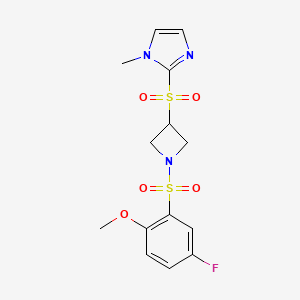
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2840607.png)

